Cas no 2228673-18-3 (1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine)

1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a specialized organic compound featuring a cyclopentylamine core substituted with a 1-ethenylpyrazol-4-yl group. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical research. The presence of both amine and pyrazole functionalities allows for diverse derivatization, enabling applications in ligand design, catalysis, and bioactive molecule synthesis. Its rigid cyclopentyl backbone enhances stereochemical control, while the ethenyl group offers opportunities for further functionalization via cross-coupling or polymerization. The compound's balanced lipophilicity and electronic properties make it a promising intermediate for developing novel small-molecule therapeutics or crop protection agents.
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine structure
2228673-18-3 structure
Product Name:1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine
CAS No:2228673-18-3
MF:C10H15N3
MW:177.246201753616
CID:5846652
PubChem ID:165612650
Update Time:2025-06-13

1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine
    • 2228673-18-3
    • EN300-1729402
    • Inchi: 1S/C10H15N3/c1-2-13-8-9(7-12-13)10(11)5-3-4-6-10/h2,7-8H,1,3-6,11H2
    • InChI Key: GMVAWQMQYZSBKL-UHFFFAOYSA-N
    • SMILES: NC1(C2C=NN(C=C)C=2)CCCC1

Computed Properties

  • Exact Mass: 177.126597491g/mol
  • Monoisotopic Mass: 177.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Comprehensive Overview of 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS No. 2228673-18-3): Properties, Applications, and Research Insights

The compound 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS No. 2228673-18-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a cyclopentylamine core with a vinyl-substituted pyrazole moiety, offering versatile reactivity and potential applications. This article delves into its chemical properties, synthesis pathways, and emerging uses, while addressing trending topics like sustainable synthesis and AI-driven drug discovery.

Chemically, 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine features a cyclopentane ring linked to an amine group, which is further functionalized with a 1-ethenyl-1H-pyrazol-4-yl substituent. This combination enhances its potential as a building block for heterocyclic compounds, a class widely explored in medicinal chemistry. Researchers frequently search for "pyrazole derivatives in drug design" or "amine-functionalized cyclopentanes," reflecting its relevance in modern R&D.

Recent studies highlight its role in high-throughput screening libraries, particularly for targets like G-protein-coupled receptors (GPCRs) and kinase inhibitors. The vinyl group in its structure allows for further modifications via click chemistry or cross-coupling reactions, aligning with the industry's push toward modular synthesis. Sustainability-focused queries such as "green chemistry approaches for amine synthesis" are also addressed by exploring solvent-free or catalytic routes for this compound.

From an applications perspective, 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine is investigated for its bioactivity in central nervous system (CNS) disorders and metabolic diseases. Its logP and hydrogen-bonding capacity make it a candidate for optimizing blood-brain barrier permeability, a hot topic in neurodegenerative research. Additionally, its agrochemical potential is being explored, with patents citing pyrazole amines as plant growth regulators.

Innovative techniques like machine learning-assisted molecular docking have accelerated the study of this compound. Searches for "computational chemistry in drug discovery" resonate with its use in virtual screening pipelines. Furthermore, its stability under physiological conditions (pH-dependent degradation studies) is critical for formulation scientists, addressing common queries about "amine compound stability."

In summary, 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS No. 2228673-18-3) exemplifies the intersection of structural ingenuity and applied research. As industries prioritize targeted therapeutics and eco-friendly synthesis, this compound’s adaptability positions it as a valuable asset for future innovations. Its exploration continues to answer pressing questions in drug development and material science.

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